4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide
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Overview
Description
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxadiazole ring, and a morpholinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a nitrile oxide. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of a chlorobenzene derivative with the oxadiazole intermediate in the presence of a base such as potassium carbonate.
Attachment of the Morpholinylphenyl Group: The final step involves the coupling of the morpholinylphenyl group to the oxadiazole-chlorophenyl intermediate. This is typically achieved through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide has been explored for its applications in several scientific fields:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It has been investigated for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide involves its interaction with specific molecular targets within cells. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with Receptors: The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Modulate Gene Expression: It has been shown to affect the expression of specific genes, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-piperidin-4-ylphenyl)butanamide: Similar structure with a piperidinyl group instead of a morpholinyl group.
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-pyrrolidin-4-ylphenyl)butanamide: Similar structure with a pyrrolidinyl group instead of a morpholinyl group.
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-piperazin-4-ylphenyl)butanamide: Similar structure with a piperazinyl group instead of a morpholinyl group.
Uniqueness
The uniqueness of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the morpholinyl group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23ClN4O3 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide |
InChI |
InChI=1S/C22H23ClN4O3/c23-19-5-2-1-4-18(19)22-25-21(30-26-22)7-3-6-20(28)24-16-8-10-17(11-9-16)27-12-14-29-15-13-27/h1-2,4-5,8-11H,3,6-7,12-15H2,(H,24,28) |
InChI Key |
XTDBPCVKZWVBTB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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